Fluazifop-butyl
Overview
Description
Fluazifop-butyl is an organic compound widely used as a selective herbicide. It is particularly effective against annual and perennial grass weeds in various crops such as cotton, soybeans, and stone fruits . The compound is known for its systemic action, meaning it is absorbed through the leaves and translocated throughout the plant, accumulating at growing points .
Mechanism of Action
Target of Action
Fluazifop-butyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in lipid synthesis, which is essential for cell membrane integrity and energy storage .
Mode of Action
this compound acts as a selective systemic herbicide. It is quickly absorbed through the leaf surface and green stems, and then translocated throughout the plant . The herbicide inhibits the activity of ACCase, thereby interfering with fatty acid synthesis . This inhibition disrupts cell division and growth, particularly at the sites of active growth .
Pharmacokinetics
this compound exhibits low aqueous solubility and is miscible in many organic solvents . This compound and its active form, fluazifop-P-butyl, show bioequivalence in pharmacokinetics .
Result of Action
The inhibition of ACCase by this compound leads to growth inhibition within 48 hours . Meristems turn black shortly thereafter, and yellow to red foliage develops in about 7 to 10 days. Eventually, plants die within 14 days . The herbicide accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds .
Action Environment
this compound is degraded primarily through microbial metabolism and hydrolysis in the environment . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels .
Biochemical Analysis
Biochemical Properties
Fluazifop-butyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase). This enzyme is essential for the biosynthesis of fatty acids, which are vital components of cell membranes. By inhibiting ACCase, this compound disrupts lipid biosynthesis, leading to the death of susceptible plants . The compound interacts with various biomolecules, including proteins and enzymes, to exert its herbicidal effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid biosynthesis, which is crucial for cell membrane integrity and function. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In plants, this compound causes oxidative stress and free-radical generation, leading to cellular damage and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ACCase enzyme, inhibiting its activity. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . The disruption of fatty acid synthesis affects the production of phospholipids, essential components of cell membranes, leading to cell death. This compound also induces oxidative stress and free-radical generation, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and metabolized in plants, with its primary metabolite being fluazifop acid . The stability and degradation of this compound have been studied extensively, showing that it remains stable when stored frozen for extended periods . Long-term effects on cellular function include continued inhibition of lipid biosynthesis and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and excreted, with minimal adverse effects . At higher doses, this compound can cause hepatotoxicity, nephrotoxicity, and oxidative stress-mediated alterations in testicular functions . These toxic effects are dose-dependent and more pronounced at higher concentrations .
Metabolic Pathways
This compound is metabolized primarily to fluazifop acid in plants and animals . The metabolic pathway involves the hydrolysis of this compound to fluazifop acid, which is then conjugated with various biomolecules, including glutathione . This metabolism is crucial for the detoxification and elimination of the compound from the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the phloem . It is rapidly absorbed through leaf surfaces and translocated to the meristems, where it exerts its herbicidal effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the plant .
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts, where the ACCase enzyme is located . The compound’s activity is directed to these organelles, where it inhibits fatty acid biosynthesis and disrupts cellular function . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments within the cell .
Preparation Methods
The synthesis of fluazifop-butyl involves the formation of ethers with 2-chloro-5-trifluoromethyl pyridine and the butyl ester of 2-bromopropionic acid. These nucleophilic substitution reactions can be performed in either order . Industrial production methods often involve the use of hydroquinone and other reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fluazifop-butyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce fluazifop acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are involved in its synthesis.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and various organic solvents for extraction and purification . The major product formed from hydrolysis is fluazifop acid .
Scientific Research Applications
Fluazifop-butyl has several scientific research applications:
Agriculture: It is used extensively as a herbicide to control grass weeds in broad-leaved crops.
Environmental Studies: Research on its environmental impact and degradation pathways is ongoing.
Analytical Chemistry: It is used as a reference standard in various analytical methods, including liquid chromatography and mass spectrometry.
Comparison with Similar Compounds
Fluazifop-butyl belongs to the aryloxyphenoxypropionate class of herbicides. Similar compounds include:
Diclofop: Used for controlling grass weeds in cereals.
Chlorazifop: An analogue with improved biological activity.
Haloxyfop: Another herbicide with similar selectivity and mode of action.
This compound is unique due to its high efficacy against both annual and perennial grasses and its relatively low toxicity to broad-leaved crops .
Properties
IUPAC Name |
butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZTNZGPYBOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
Record name | FLUAZIFOP BUTYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034612 | |
Record name | Fluazifop-butyl | |
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Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |
Record name | FLUAZIFOP BUTYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluazifop-butyl | |
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Boiling Point |
165 °C at 0.02 mm Hg | |
Record name | FLUAZIFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |
Record name | FLUAZIFOP-BUTYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
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Density |
1.21 g/cu cm at 20 °C | |
Record name | FLUAZIFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000041 [mmHg], 0.055 mPa at 20 °C | |
Record name | Fluazifop-butyl | |
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Record name | FLUAZIFOP-BUTYL | |
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Mechanism of Action |
Acts by interfering with ATP production. | |
Record name | FLUAZIFOP-BUTYL | |
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Color/Form |
Pale straw-colored liquid. | |
CAS No. |
69806-50-4, 86334-14-7 | |
Record name | FLUAZIFOP BUTYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluazifop-butyl | |
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Record name | Fluazifop-butyl [ISO] | |
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Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |
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Record name | Fluazifop-butyl | |
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Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |
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Record name | FLUAZIFOP-BUTYL | |
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Record name | FLUAZIFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
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Melting Point |
13 °C | |
Record name | FLUAZIFOP-BUTYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of fluazifop-butyl?
A1: this compound, a selective aryloxyphenoxypropionate (AOPP) herbicide, primarily targets the enzyme Acetyl-CoA carboxylase (ACCase) in susceptible plants. [, , , , ] It disrupts lipid biosynthesis by inhibiting this enzyme, ultimately leading to plant death. [, , ]
Q2: How does this compound affect susceptible plants?
A2: this compound causes various phytotoxic symptoms in susceptible plants, including chlorosis (yellowing of leaves), necrosis (tissue death), and growth inhibition. [, , , , , ] These effects stem from the disruption of lipid biosynthesis and membrane integrity. [, , ]
Q3: Does this compound affect protein synthesis?
A3: Yes, studies indicate that this compound can inhibit protein synthesis in susceptible plants like oat. [] This effect was observed at concentrations ranging from 10^-4 to 10^-7 M. []
Q4: Are there differences in the effects of this compound on different plant species?
A4: Yes, studies have shown varying responses to this compound among plant species. For example, Acanthospermum hispidum exhibits wilting and necrosis, while oat displays chlorosis. [] The time taken for seedling death also differs, being shorter for A. hispidum compared to oat. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C20H19F3N2O4 and a molecular weight of 408.38 g/mol.
Q6: How do environmental factors influence the performance of this compound?
A6: Several environmental factors can impact the effectiveness of this compound. These factors include:
- Temperature: Higher temperatures generally enhance herbicide activity. []
- Humidity: High post-treatment humidity favors herbicide activity. []
- Water Stress: Moderate water stress has a minimal effect, but severe stress can increase plant tolerance to the herbicide. []
- Light: Shade tends to decrease the efficacy of this compound. []
- Rainfall: Rain within 6 hours of application can reduce herbicide performance due to wash-off. []
Q7: Does the chirality of this compound influence its activity?
A8: Yes, research indicates that the (R)-enantiomer of this compound is more active than the (S)-enantiomer, particularly in Acanthospermum hispidum. []
Q8: How does this compound break down in plants?
A9: this compound is rapidly hydrolyzed to fluazifop acid within the plant. [, ] This process is faster at higher temperatures. []
Q9: How does the formulation of this compound affect its efficacy?
A10: Seed treatments with this compound formulated in Tung oil effectively controlled Eleusine indica in greenhouse settings, with higher concentrations providing better control. []
Q10: What can you tell me about the absorption of this compound in humans?
A11: this compound is poorly absorbed through human skin. [] Studies using dermal application showed low absorption rates, with most of the applied dose being removed by washing or transferring to clothing. []
Q11: How is this compound metabolized and excreted in humans?
A12: this compound is primarily metabolized to fluazifop acid, which is the primary metabolite found in urine. [] Elimination occurs through a two-compartment pharmacokinetic model with half-lives of approximately 18 hours and 70 hours for the initial and terminal phases, respectively. []
Q12: What is the effect of this compound on insects?
A13: Studies show that this compound can indirectly affect insects like the Mexican bean beetle (MBB) by altering the physiology of their host plants, leading to changes in feeding preference, developmental time, and egg production. []
Q13: Are there any known cases of resistance to this compound?
A14: Yes, resistance to this compound has been reported in various weed species, including Eleusine indica, Digitaria sanguinalis and Imperata cylindrica. [, , ]
Q14: Is this compound toxic to humans?
A14: While this document focuses on the scientific aspects and mechanisms of this compound, it's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safe handling practices.
Q15: What analytical methods are used to quantify this compound and its metabolites?
A15: Several analytical methods have been employed to determine this compound and its metabolites in various matrices. These include:
- High-Performance Liquid Chromatography (HPLC): Used for quantifying this compound and fluazifop acid residues in strawberries, soybeans, and soybean oil. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze this compound and fluazifop residues in soil, leaves, cottonseed, peanuts, and onions. [, ]
Q16: What are some alternative herbicides for controlling grass weeds?
A16: Several herbicides can be used as alternatives to this compound, depending on the target weed species and crop. These include:
- Haloxyfop: Effective against Elymus repens and other grasses. []
- Sethoxydim: Offers control of various grasses but may be less effective than this compound on certain species. [, , ]
- Clethodim: Provides effective control of grasses, but its efficacy may vary depending on the weed species. []
- Glyphosate: A non-selective herbicide that can be used as a pre-tillage treatment for controlling grasses like Imperata cylindrica. [, ]
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